molecular formula C10H7BrO2 B12208087 7-bromo-4-methyl-2H-chromen-2-one CAS No. 90767-19-4

7-bromo-4-methyl-2H-chromen-2-one

Cat. No.: B12208087
CAS No.: 90767-19-4
M. Wt: 239.06 g/mol
InChI Key: VRLDNEKULNVMFD-UHFFFAOYSA-N
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Description

7-bromo-4-methyl-2H-chromen-2-one is a brominated derivative of 4-methyl-2H-chromen-2-one, also known as coumarin. Coumarins are a class of organic compounds characterized by a benzopyrone structure. They are widely found in nature and have significant biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-methyl-2H-chromen-2-one typically involves the bromination of 4-methyl-2H-chromen-2-one. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Pechmann condensation followed by bromination. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or carboxylic acid .

Scientific Research Applications

7-bromo-4-methyl-2H-chromen-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine atom can enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2H-chromen-2-one: The parent compound without the bromine atom.

    7-hydroxy-4-methyl-2H-chromen-2-one: A hydroxylated derivative.

    7-amino-4-methyl-2H-chromen-2-one: An amino derivative.

Uniqueness

7-bromo-4-methyl-2H-chromen-2-one is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties. This modification can enhance its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .

Properties

IUPAC Name

7-bromo-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLDNEKULNVMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586086
Record name 7-Bromo-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90767-19-4
Record name 7-Bromo-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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